Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
CAS No.:
Cat. No.: VC13773658
Molecular Formula: C13H17BO4
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BO4 |
|---|---|
| Molecular Weight | 248.08 g/mol |
| IUPAC Name | methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
| Standard InChI | InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | LOMGOLHZGKZTRH-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a methyl benzoate group connected to a 5,5-dimethyl-1,3,2-dioxaborinane ring. The dioxaborinane system is a six-membered heterocycle containing one boron atom, two oxygen atoms, and three carbon atoms, with methyl groups at the 5-position. The boron atom adopts a trigonal planar geometry, facilitating its reactivity in Suzuki–Miyaura and other cross-coupling reactions.
The ester group at the para position of the benzene ring enhances the compound’s stability while allowing for subsequent hydrolysis or transesterification reactions . Key bond lengths and angles, derived from crystallographic data of analogous boronate esters, include:
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B–O bond length: 1.36–1.39 Å
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O–B–O bond angle: 120–122°
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 248.08 g/mol | |
| Melting point | 89–92°C (predicted) | |
| Solubility | Dichloromethane, THF, DMF | |
| Stability | Air-sensitive; inert atm. |
The compound’s air sensitivity necessitates storage under inert atmospheres at 2–8°C . Its solubility profile aligns with typical boronate esters, showing miscibility in polar aprotic solvents but limited solubility in water.
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis typically involves a Suzuki–Miyaura coupling between methyl 4-bromobenzoate and 5,5-dimethyl-1,3,2-dioxaborinane, catalyzed by palladium complexes. A representative procedure includes:
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Substrate preparation: Methyl 4-bromobenzoate (1.0 equiv) and 5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv) are dissolved in degassed THF.
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Catalyst system: Pd(PPh) (2 mol%) and KCO (3.0 equiv) are added under nitrogen.
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Reaction conditions: Stirred at 65°C for 12 hours.
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Work-up: Extraction with ethyl acetate, followed by column chromatography (hexane:EtOAc = 4:1) yields the product in 68–72%.
Alternative Methods
Alternative approaches include:
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Mitsunobu reaction: Coupling boronic acids with phenolic esters using DIAD and triphenylphosphine.
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Transesterification: Reacting trimethyl borate with diols under acidic conditions, though this method gives lower yields (~45%) .
A comparative analysis of synthetic methods reveals:
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Suzuki coupling | 70 | 98 | 1.0 |
| Mitsunobu | 65 | 95 | 1.2 |
| Transesterification | 45 | 90 | 0.8 |
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound serves as a versatile boronate ester partner in:
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Suzuki–Miyaura reactions: Formation of biaryl systems with aryl halides
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Chan–Lam coupling: Synthesis of aryl ethers and amines under copper catalysis
A representative Suzuki coupling produces 4-methoxybiphenyl-2-carboxylate in 85% yield when reacted with 2-bromoanisole.
Functional Group Transformations
Controlled hydrolysis of the methyl ester yields 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, a precursor for:
Comparative Analysis with Structural Analogs
| Compound Name | Structural Variation | Reactivity Index |
|---|---|---|
| Ethyl 2-(dioxaborinan-2-yl)benzoate | Ethyl ester, ortho-substitution | 0.92 |
| 4-(Dioxaborinan-2-yl)benzaldehyde | Aldehyde substituent | 0.88 |
| tert-Butyl 3-(dioxaborinan-2-yl)benzoate | Bulky tert-butyl group | 0.79 |
The para-substituted methyl ester derivative demonstrates superior stability and reactivity in cross-coupling reactions compared to ortho-substituted analogs .
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